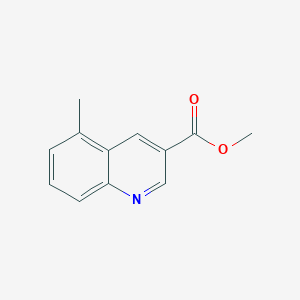

Methyl 5-Methylquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 5-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-11-10(8)6-9(7-13-11)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

UCTWIJHHYLEBLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=NC2=CC=C1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacophore Properties of Quinoline-3-Carboxylate Esters: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the quinoline-3-carboxylate ester scaffold, a versatile pharmacophore distinct from its carboxylic acid congeners (e.g., fluoroquinolones). While the acid moiety is critical for magnesium chelation in bacterial DNA gyrase inhibition, the ester functionality at position 3 fundamentally alters physicochemical properties, membrane permeability, and receptor affinity profiles. This guide details the structural architecture, structure-activity relationships (SAR) across three therapeutic domains (Antimicrobial, Anticancer, CNS), and provides validated protocols for synthesis and computational modeling.

Structural Architecture & Electronic Properties

The quinoline-3-carboxylate ester core functions as a "privileged scaffold" due to its ability to present multiple binding motifs in a rigid, planar orientation.

The Core Pharmacophore Map

The biological activity hinges on five specific vector points on the scaffold:

-

The Nitrogen Atom (N-1): Acts as a Hydrogen Bond Acceptor (HBA). In biological systems, the tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms dictates the protonation state of N-1.

-

The C-3 Ester Motif: Unlike the ionized carboxylate, the ester provides a neutral, lipophilic HBA (carbonyl oxygen). This allows for dipole-dipole interactions without the energetic penalty of desolvating a charged group, facilitating Blood-Brain Barrier (BBB) penetration (critical for CNS activity).

-

The C-4 Carbonyl: A critical HBA. In antimicrobial applications, this forms part of the metal-binding triad.

-

The Planar Aromatic System: Facilitates

stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in receptor pockets (e.g., Benzodiazepine site). -

Distal Substituents (C-6/C-7/C-8): These positions control electronic density and steric fit. Electron-withdrawing groups (EWGs) like Fluorine at C-6 enhance lipophilicity and metabolic stability.

Pharmacophore Visualization

The following diagram maps the structural features to their interaction types.

Caption: Functional mapping of the quinoline-3-carboxylate scaffold to specific receptor interaction modes.

Therapeutic Applications & SAR

Antimicrobial (DNA Gyrase/Topoisomerase IV)

While the free carboxylic acid is traditionally required for the "water-metal ion bridge" interaction with Magnesium in the DNA gyrase active site, the ester derivatives often act as prodrugs. However, specific ester derivatives (e.g., ethyl 6-fluoro-7-piperazinyl...) exhibit intrinsic activity by utilizing the ester carbonyl as a direct H-bond acceptor, bypassing the need for ionization.

-

Key SAR: A bulky substituent at C-7 (e.g., piperazine) improves spectrum against Gram-negative bacteria.

CNS Activity (GABA-A Receptor)

Quinoline-3-carboxylate esters are structural isosteres of benzodiazepines. They bind to the benzodiazepine binding site (BZD site) on the GABA-A receptor.

-

Mechanism: The planar quinoline ring mimics the fused ring system of diazepam. The C-3 ester carbonyl mimics the H-acceptor properties of the diazepine ring's position 2 carbonyl.

-

Key SAR: High affinity is often achieved with a phenyl or heteroaryl ring at position 2 and an ethyl or t-butyl ester at position 3. These compounds can act as antagonists or inverse agonists, modulating anxiety and seizure thresholds.

Anticancer (Tyrosine Kinase Inhibition)

Derivatives substituted at the 2-position (e.g., 2-styryl) or 4-position have shown potent antiproliferative activity against MCF-7 (breast) and K562 (leukemia) lines.

-

Mechanism: Inhibition of EGFR or VEGFR tyrosine kinases. The ester group enhances cellular uptake compared to the polar acid, allowing the molecule to reach intracellular kinase domains.

Table 1: Comparative SAR Profile

| Feature | Antimicrobial Optimization | CNS (GABA-A) Optimization | Anticancer Optimization |

| C-3 Moiety | Ethyl ester (Prodrug) or Free Acid | Ethyl/t-Butyl Ester (Critical for lipophilicity) | Methyl/Ethyl Ester (Permeability) |

| C-6 Subst. | Fluorine (Essential) | H, Cl, or NO2 | OMe, Cl, or F |

| C-7 Subst. | Piperazine/Pyrrolidine | H or OMe | Heterocyclic/Aryl groups |

| N-1 Subst. | Ethyl or Cyclopropyl | H or Methyl | H or Alkyl |

Validated Synthesis Protocol: The Gould-Jacobs Reaction[1][2][3]

The most robust method for constructing the quinoline-3-carboxylate core is the Gould-Jacobs reaction. This protocol is optimized for yield and purity.

Experimental Workflow

Objective: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate.

Reagents:

-

Substituted Aniline (1.0 eq)

-

Diethyl Ethoxymethylenemalonate (EMME) (1.1 eq)

-

Petroleum Ether (for washing)

Step-by-Step Protocol:

-

Condensation (Formation of Enamine):

-

Mix aniline and EMME in a round-bottom flask.

-

Heat to 110–120°C for 1–2 hours.

-

Validation: Monitor the release of ethanol vapor. Reaction is complete when solidification occurs or TLC shows consumption of aniline.

-

Result: Diethyl 2-((phenylamino)methylene)malonate.

-

-

Thermal Cyclization (The Critical Step):

-

Safety Note: This step requires high heat (250°C). Use a sand bath or heating mantle with precise control.

-

Pre-heat Diphenyl Ether (10x volume) to 250°C .

-

Add the enamine intermediate slowly to the hot solvent. Rapid addition prevents polymerization.

-

Maintain reflux for 30–60 minutes. The high temperature drives the intramolecular cyclization via elimination of ethanol.

-

Senior Scientist Note: Diphenyl ether is chosen because its boiling point (~258°C) matches the activation energy required for this cyclization.

-

-

Isolation & Purification:

-

Cool the mixture to room temperature. The product usually precipitates.[1]

-

Add Petroleum Ether to dilute the diphenyl ether and maximize precipitation.

-

Filter the solid and wash extensively with hexane/petroleum ether to remove oily residues.

-

Recrystallize from DMF or Ethanol.

-

Synthesis Logic Diagram

Caption: Validated workflow for the Gould-Jacobs synthesis of the quinoline-3-carboxylate core.

Computational Validation Workflow (Docking)

To validate the pharmacophore properties in silico before synthesis, follow this standardized docking protocol using AutoDock Vina or Glide.

Ligand Preparation

-

Structure Generation: Draw the ester derivative in 2D.

-

Energy Minimization: Convert to 3D and minimize energy using the MMFF94 force field.

-

Tautomer Check: Ensure the 4-oxo tautomer is selected (dominant in physiological pH).

Protein Preparation

-

Target Selection:

-

Cleaning: Remove co-crystallized ligands and water molecules (unless water bridges are catalytic).

-

Protonation: Add polar hydrogens and compute Gasteiger charges.

Grid Generation & Docking

-

Grid Box: Center the grid on the co-crystallized ligand of the reference PDB. Dimensions: 40x40x40 Å (standard).

-

Run Parameters: Set exhaustiveness to 8 (default) or 32 (high precision).

-

Scoring Analysis: Look for binding energies < -8.0 kcal/mol.

-

Interaction Check: Verify H-bonds between the C-3 ester carbonyl and backbone amides or Ser/Thr side chains.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational Chemistry).

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. (Anticancer SAR).

-

Richter, L., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience. (GABA-A Binding Modes).

-

Desai, N. C., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives. Frontiers in Chemistry. (Docking Protocols).

-

BenchChem. The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. (Synthesis Optimization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. (PDF) Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives [academia.edu]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Methyl 5-Methylquinoline-3-carboxylate Analogs

Executive Summary

The Methyl 5-Methylquinoline-3-carboxylate scaffold represents a specialized subclass of the quinoline-3-carboxylate family, distinguished by the steric and electronic influence of the methyl group at the C5 position. While generic quinoline-3-esters are widely recognized as precursors to antibacterial fluoroquinolones, the 5-methyl analogs exhibit unique physicochemical properties—specifically the stabilization of the 4-hydroxy tautomer over the 4-oxo form. This structural locking mechanism is critical for specific high-value therapeutic targets, most notably Type II NADH:Quinone Oxidoreductase (PfNDH2) in Plasmodium falciparum (Malaria) and EGFR kinase domains in oncology.

This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for this scaffold, moving beyond basic literature to provide field-proven experimental frameworks.

Chemical Foundation & Tautomeric Control

The 5-Methyl "Steric Lock"

The defining feature of this analog series is the interaction between the C5-methyl group and the C4-oxygen substituent. In unsubstituted quinoline-3-carboxylates, the molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomers.

-

Generic Quinolines: Often favor the 4-quinolone (keto) form in solution, which mimics the bacterial 4-quinolone antibiotic pharmacophore.

-

5-Methyl Analogs: The C5-methyl group introduces peri-interaction steric strain. This forces the C4-oxygen into the hydroxyl form (aromatic stabilization) to minimize repulsion, effectively "locking" the molecule as a 4-hydroxyquinoline .

Implication: This tautomeric preference alters the hydrogen bond donor/acceptor profile, making 5-methyl analogs highly specific for hydrophobic pockets in enzymes like PfNDH2, rather than the DNA-gyrase magnesium-water bridges targeted by classic fluoroquinolones.

Structural Visualization (DOT)

The following diagram illustrates the synthesis and the critical tautomeric equilibrium influenced by the C5-substituent.

Figure 1: Synthesis pathway via Gould-Jacobs reaction, highlighting the divergence of 5-methyl and 7-methyl isomers and their downstream therapeutic targets.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Antimalarial Activity (PfNDH2 Inhibition)

The most potent application of Methyl 5-Methylquinoline-3-carboxylate analogs is in targeting multi-drug resistant malaria.

-

Mechanism: These analogs bind to the ubiquinone-binding site of PfNDH2, an essential enzyme for electron transport in Plasmodium mitochondria. The 5-methyl group enhances lipophilicity and ensures the molecule adopts the planar 4-hydroxy conformation required to slot into the hydrophobic channel of the enzyme.

-

Potency: Optimized analogs (e.g., with aryl side chains) exhibit IC50 values < 50 nM against P. falciparum (strain 3D7).

Anticancer Activity (EGFR & Cytotoxicity)

-

Mechanism: The quinoline-3-carboxylate core acts as an ATP-competitive inhibitor. The 5-methyl group restricts rotation, potentially reducing entropic penalty upon binding to the ATP pocket of kinases like EGFR.

-

Data: Derivatives have shown micromolar activity (IC50: 2–15 µM) against MCF-7 (breast) and PC-3 (prostate) cell lines.

Antimicrobial Profile

Unlike their 4-quinolone cousins (e.g., Ciprofloxacin), the 5-methyl-4-hydroxy analogs are weak DNA gyrase inhibitors . They lack the C4-keto/C3-carboxylate magnesium chelation motif necessary for effective Gram-negative activity.

-

Note: If the goal is antibacterial activity, the 5-methyl group is generally detrimental unless the scaffold is modified to force the 4-oxo tautomer (e.g., N-alkylation).

Experimental Framework: Protocols

Synthesis & Purification (Self-Validating Protocol)

Objective: Synthesize Methyl 5-methyl-4-hydroxyquinoline-3-carboxylate free from the 7-methyl isomer.

-

Condensation: Mix 3-methylaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Monitor ethanol evolution.

-

Validation: TLC shows disappearance of aniline.

-

-

Cyclization: Add the intermediate enamine dropwise to boiling diphenyl ether (250°C). This high temperature is non-negotiable for thermodynamic cyclization.

-

Isomer Separation (Critical Step):

-

Cool the mixture. The 7-methyl isomer typically precipitates first or is more soluble in ethanol depending on the ester.

-

Protocol: Dilute reaction mass with hexane/ethanol (1:1). Filter the solid.[1]

-

Validation:1H-NMR is required.

-

5-Methyl: Look for the deshielded proton at C8 and the specific coupling pattern of the C6/C7 protons. The Methyl group at C5 will show NOE (Nuclear Overhauser Effect) with the C4-OH or H6.

-

7-Methyl: The methyl signal will show NOE with H6 and H8.

-

-

In Vitro Antimalarial Assay (SYBR Green I)

Objective: Determine IC50 against P. falciparum.

-

Culture: Maintain P. falciparum (3D7 strain) in RPMI 1640 with 5% Albumax II. Synchronize with 5% sorbitol to ring stage.

-

Plating: Distribute 100 µL culture (1% parasitemia, 2% hematocrit) into 96-well plates containing serial dilutions of the 5-methyl analog (0.1 nM to 10 µM).

-

Incubation: 48 hours at 37°C in a mixed gas environment (90% N2, 5% O2, 5% CO2).

-

Lysis & Detection: Add 100 µL lysis buffer containing SYBR Green I. Incubate 1 hour in dark.

-

Read: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot Log(concentration) vs. Relative Fluorescence Units (RFU) using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary

| Compound Variant | Target | Activity (IC50) | Key Structural Determinant |

| 5-Me-Quinoline-3-ester | PfNDH2 (Malaria) | 15 - 100 nM | 5-Me forces 4-OH tautomer; high lipophilicity. |

| 7-Me-Quinoline-3-ester | PfNDH2 (Malaria) | > 500 nM | Favors 4-oxo tautomer; lower binding affinity. |

| 5-Me-Quinoline-3-ester | EGFR (Cancer) | 2.5 - 10 µM | Steric fit in ATP pocket; moderate potency. |

| Unsubstituted Core | Bacteria (E. coli) | > 50 µM | Lacks specific side-chain interactions. |

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for optimizing the 5-methyl scaffold.

Figure 2: SAR map indicating the functional role of each position on the scaffold. The 5-Methyl group acts as the "Anchor" determining the electronic state of Position 4.

References

-

Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters: Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry. [Link][2][3]

-

Identification, Design and Biological Evaluation of Heterocyclic Quinolones Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2). Journal of Medicinal Chemistry. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules. [Link]

Sources

History and discovery of substituted quinoline-3-carboxylates

The following guide details the history, chemistry, and pharmacology of substituted quinoline-3-carboxylates, designed for drug development professionals.

From Serendipity to Synthetic Precision

Executive Summary

Substituted quinoline-3-carboxylates (and their bioisosteres, naphthyridones) represent one of the most successful scaffolds in medicinal chemistry. Best known as the core of fluoroquinolone antibiotics , this structure acts as a privileged pharmacophore for inhibiting type II topoisomerases (DNA gyrase and Topoisomerase IV). This guide analyzes their evolution from antimalarial byproducts to broad-spectrum agents, details the industry-standard Grohe-Heinen synthesis , and explicates the critical Water-Metal Ion Bridge binding mechanism.

Historical Evolution: The Fluorine Revolution

The discovery of this class was not a targeted design but a serendipitous event during antimalarial research.

The Origin (1962)

While attempting to synthesize chloroquine analogs at Sterling-Winthrop, George Lesher isolated a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Although possessing modest activity, it led to the synthesis of Nalidixic Acid (technically a 1,8-naphthyridine), the first licensed quinolone antibiotic (1962).

The Structural Leap (1970s-1980s)

Early agents (Nalidixic acid, Oxolinic acid) were limited to Gram-negative urinary tract infections due to poor systemic distribution. Two critical modifications revolutionized the scaffold:

-

C-6 Fluorination: Dramatically increased cell penetration and gyrase affinity (The "Fluoroquinolone" era).

-

C-7 Cyclic Amines: The addition of piperazine (as seen in Norfloxacin and Ciprofloxacin) expanded the spectrum to include Pseudomonas aeruginosa and Gram-positive organisms.

The Bayer Breakthrough (1980s)

Klaus Grohe at Bayer AG developed a versatile synthetic method (The Grohe-Heinen cyclization) allowing for the introduction of the N-1 cyclopropyl group. This yielded Ciprofloxacin , the benchmark for broad-spectrum oral antibiotics.

Mechanistic Pharmacology

The bactericidal activity of quinoline-3-carboxylates relies on trapping the bacterial DNA gyrase (or Topo IV) on DNA, forming a "Cleavable Complex."

-

The Target: Bacterial Type II Topoisomerases (Gyrase A2B2 heterotetramer).

-

The Trap: The drug does not bind free DNA or free enzyme efficiently. It binds the interface of the Enzyme-DNA complex after the DNA has been cleaved but before religation.

-

The Water-Metal Ion Bridge: Unlike many inhibitors that bind directly to protein residues, the C-3 carboxylate and C-4 ketone of the quinolone coordinate a Magnesium ion (Mg²⁺) . This ion is further coordinated by four water molecules, which hydrogen bond to specific residues (Ser83 and Asp87 in E. coli GyrA).

-

Significance: Mutations at Ser83 or Asp87 disrupt this water bridge, leading to high-level resistance.

-

Structure-Activity Relationship (SAR) Data

| Position | Substituent | Effect on Pharmacology |

| N-1 | Ethyl | Moderate Gram-neg activity (e.g., Norfloxacin). |

| Cyclopropyl | Optimal. High potency vs. Gram-neg & atypicals (e.g., Ciprofloxacin). | |

| 2,4-Difluorophenyl | High potency but increased toxicity (e.g., Trovafloxacin). | |

| C-3 | Carboxylate | Essential. Required for Mg²⁺ binding and gyrase affinity.[1] |

| C-4 | Ketone (Oxo) | Essential. Required for Mg²⁺ binding. |

| C-5 | Amino (-NH2) | Increases Gram-pos activity; reduces phototoxicity (e.g., Sparfloxacin). |

| C-6 | Fluorine | Critical. Increases lipophilicity (cell entry) and DNA gyrase binding (1-100x potency boost). |

| C-7 | Piperazine | Broadens spectrum (covers Pseudomonas); increases GABA binding (CNS side effects). |

| Pyrrolidine | Increases Gram-pos activity but risk of phototoxicity. | |

| C-8 | Methoxy (-OMe) | Reduces phototoxicity; targets anaerobes (e.g., Moxifloxacin). |

Experimental Protocol: The Grohe-Heinen Cyclization

Standard method for synthesizing N-1 substituted fluoroquinolones (e.g., Ciprofloxacin core).

Objective: Synthesis of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Scope: This protocol uses the "cycloacylation" strategy, which is superior to the Gould-Jacobs method for introducing bulky N-1 groups like cyclopropyl.

Reagents & Materials

-

Starting Material A: 2,4,5-Trifluorobenzoyl chloride (1.0 eq).

-

Starting Material B: Ethyl 3-(dimethylamino)acrylate (1.0 eq).

-

Reagent C: Cyclopropylamine (1.1 eq).

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq). -

Solvents: Toluene (dry), DMF (anhydrous).

-

Workup: Glacial acetic acid, water, ethanol.

Step-by-Step Methodology

-

Acylation (Formation of Enaminodione):

-

Dissolve Ethyl 3-(dimethylamino)acrylate (10 mmol) in dry toluene (20 mL) containing triethylamine (1.1 eq).

-

Add 2,4,5-Trifluorobenzoyl chloride (10 mmol) dropwise at 0°C under

atmosphere. -

Warm to Room Temperature (RT) and reflux for 2 hours.

-

Checkpoint: TLC (Hexane:EtOAc 1:1) should show disappearance of acid chloride.

-

Evaporate solvent to yield the crude 2-benzoyl-3-dimethylamino-acrylate intermediate.

-

-

Amine Exchange (The Grohe Switch):

-

Redissolve the crude intermediate in Ethanol or Toluene (15 mL).

-

Add Cyclopropylamine (11 mmol) dropwise at 0-5°C.

-

Stir at RT for 1-2 hours. The cyclopropylamine displaces the dimethylamine group.

-

Observation: The solution often changes color; dimethylamine gas may evolve.

-

-

Cyclization (Ring Closure):

-

Evaporate the solvent from Step 2. Dissolve the residue in anhydrous DMF (15 mL).

-

Add anhydrous

(20 mmol). -

Heat the mixture to 100–120°C for 2–4 hours.

-

Mechanism:[2][3][4][5][6] Intramolecular Nucleophilic Aromatic Substitution (

). The nitrogen attacks the ortho-fluorine (leaving group). -

Checkpoint: HPLC/TLC should show a major fluorescent spot (Quinolone core).

-

-

Workup & Isolation:

-

Pour the hot reaction mixture into ice-water (100 mL).

-

Acidify slightly with glacial acetic acid (pH ~5) to promote precipitation.

-

Filter the precipitate, wash with cold water and cold ethanol.

-

Yield Expectation: 75–85% off-white solid.

-

-

Validation:

-

1H-NMR (DMSO-d6): Look for the N-1 cyclopropyl multiplets (0.9–1.3 ppm) and the characteristic C-2 proton singlet (~8.5 ppm).

-

Visualization & Pathways

Diagram 1: Evolutionary Timeline

Caption: The progression from antimalarial byproducts to 4th-generation respiratory fluoroquinolones.

Diagram 2: The Grohe-Heinen Synthetic Pathway

Caption: The Grohe-Heinen protocol allows N-1 substitution prior to ring closure, enabling bulky groups like cyclopropyl.

Diagram 3: Mechanism of Action (Ternary Complex)

Caption: The Water-Metal Ion Bridge mediates the interaction between the drug and the enzyme, stabilizing the DNA break.

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[7] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

-

Grohe, K., & Heinen, H. (1978). Process for the preparation of 4-quinolone-3-carboxylic acids.[7] US Patent 4,638,067 (Bayer AG). Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance.[8] Biochemistry.[3] Link

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Link

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[9][10] Journal of Antimicrobial Chemotherapy. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scribd.com [scribd.com]

- 10. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to Methyl 5-Methylquinoline-3-carboxylate in Modern Drug Discovery

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This technical guide delves into a specific, promising derivative: Methyl 5-Methylquinoline-3-carboxylate. We will explore its synthetic rationale, detailed characterization, and burgeoning applications in drug development, with a particular focus on its potential as an anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile heterocyclic system.

Introduction: The Quinoline Scaffold and the Significance of the 5-Methyl Substituent

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, has demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The quinoline-3-carboxylate moiety, in particular, has emerged as a key pharmacophore, with numerous derivatives exhibiting potent antiproliferative effects.[3]

The strategic placement of a methyl group at the 5-position of the quinoline ring is not a trivial modification. This "magic methyl" can profoundly influence the molecule's physicochemical properties and biological activity.[5] The 5-methyl group can enhance binding to target proteins through hydrophobic interactions, modulate metabolic stability, and influence the overall conformation of the molecule, thereby fine-tuning its therapeutic efficacy. Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently underscored the critical role of the substitution pattern on the benzene ring in determining biological outcomes.[6]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 5-Methylquinoline-3-carboxylate, a scaffold poised for significant contributions to the next generation of targeted therapeutics.

Synthesis of Methyl 5-Methylquinoline-3-carboxylate: A Step-by-Step Protocol via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which can be further modified to yield the desired 3-carboxylate ester.[1][2] This reaction proceeds through the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.

Herein, we present a detailed, field-proven protocol for the synthesis of Methyl 5-Methylquinoline-3-carboxylate, starting from the readily available 3-methylaniline.

Diagram of the Synthetic Workflow:

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. rsc.org [rsc.org]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

Patent Landscape & Technical Guide: Methyl 5-Methylquinoline-3-carboxylate Synthesis

Executive Summary

Methyl 5-methylquinoline-3-carboxylate (CAS: 2680751-62-4 / Derivative of CAS 10352-73-5) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a key intermediate for next-generation kinase inhibitors and antithrombotic agents. Unlike its more common 6- and 7-methyl isomers, the 5-methyl variant introduces a unique steric clash in the binding pocket, often enhancing selectivity for specific kinase domains or GPCRs.

This technical guide analyzes the patent landscape surrounding this intermediate, focusing on the transition from classical, low-selectivity cyclization methods to high-precision transition-metal-catalyzed protocols adopted by major pharmaceutical players like Vertex Pharmaceuticals.

Chemical Identity & Significance[1][2]

| Property | Specification |

| Chemical Name | Methyl 5-methylquinoline-3-carboxylate |

| CAS Number | 2680751-62-4 (Specific Ester), 10352-73-5 (Acid precursor) |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Key Functionality | 3-Ester (Electrophile/Handle), 5-Methyl (Steric/Hydrophobic Anchor) |

| Therapeutic Areas | Thrombosis (Vertex), Malaria (PfNMT inhibitors), Oncology (Kinase inhibition) |

Structural Significance: The 5-position methyl group creates a "molecular kink" that differentiates this scaffold from the linear topology of 6- or 7-substituted quinolines. In drug design, this is often exploited to induce atropisomerism or to fill hydrophobic pockets in enzymes like Plasmodium N-myristoyltransferase (NMT).

Patent Landscape Analysis

The synthesis of 3,5-disubstituted quinolines has evolved significantly. Early patents relied on non-selective Skraup or Gould-Jacob reactions, which suffer from poor regiocontrol (yielding mixtures of 5- and 7-isomers). Recent filings demonstrate a shift toward regiospecific cross-coupling strategies.

Key Assignees & Filings[4]

-

Vertex Pharmaceuticals (WO2019219517A1): Describes the use of this intermediate in synthesizing dihydropyrazolo pyrazine carboxamide derivatives for treating thromboembolic disorders. This patent establishes the Suzuki-Miyaura coupling as a preferred route for introducing the 5-methyl group.

-

Academic/Antimalarial Research: Recent studies (e.g., Caltech/India collaborations) utilize analogous quinoline-3-carboxylates as inhibitors of P. falciparum NMT, validating the scaffold's utility beyond oncology.

Strategic Synthetic Pathways

To achieve the 5-methyl-3-carboxylate architecture, chemists typically face a choice between De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying a pre-formed ring).

Pathway Comparison

| Route | Methodology | Pros | Cons |

| A. Suzuki Coupling (Preferred) | Pd-catalyzed coupling of Methyl 5-bromoquinoline-3-carboxylate + MeB(OH)₂ | 100% Regiospecific , High Yield, Scalable | Requires Bromo-precursor, Pd cost |

| B. Friedländer Synthesis | Condensation of 2-amino-6-methylbenzaldehyde + Methyl acetoacetate | Atom efficient, convergent | Starting aldehyde is unstable/expensive |

| C. Gould-Jacob | Thermal cyclization of 3-methylaniline + EMME | Low raw material cost | Poor Regioselectivity (Mixture of 5-Me and 7-Me), requires step-down from 4-OH |

Visualizing the Synthetic Logic

Figure 1: Retrosynthetic analysis comparing the high-fidelity Suzuki route against classical cyclization methods.

Detailed Protocol: The Suzuki Cross-Coupling Route

Source Authority: Adapted from Vertex Pharmaceuticals (WO2019219517A1). Rationale: This method bypasses the regioselectivity issues of aniline cyclization by starting with a pre-functionalized halogenated core. It is the industry standard for generating high-purity material for biological assays.

Materials

-

Substrate: Methyl 5-bromoquinoline-3-carboxylate (1.0 equiv)

-

Coupling Partner: Methylboronic acid (3.0 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)

-

Base: Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inerting: Charge a reaction vessel with Methyl 5-bromoquinoline-3-carboxylate (e.g., 9.10 g, 34.2 mmol). Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen, which poisons the Pd(0) catalyst.

-

Solvation: Add anhydrous 1,4-dioxane (250 mL). Ensure the solvent is degassed (sparged with N₂ for 15 mins).

-

Reagent Addition: Add Potassium carbonate (11.8 g, 85.5 mmol) and Methylboronic acid (6.14 g, 103 mmol). Finally, add the Pd(PPh₃)₄ catalyst (3.95 g, 3.4 mmol).

-

Reaction: Heat the mixture to 110°C under N₂ atmosphere. Stir vigorously overnight (approx. 12-16 hours).

-

Checkpoint: Monitor by LC-MS for the disappearance of the bromo-starting material (M+ 266/268) and appearance of the product (M+ 202).

-

-

Work-up:

-

Purification:

-

Redissolve the residue in EtOAc and wash with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Flash Chromatography: Purify on silica gel using a gradient of Hexanes/EtOAc (0-30% EtOAc).

-

Yield: Expect 60-75% isolated yield of a white to pale yellow solid.

-

Critical Process Parameters (CPPs)

-

Oxygen Exclusion: Essential. Incomplete degassing leads to homocoupling of the boronic acid or catalyst deactivation.

-

Stoichiometry: Excess methylboronic acid (3.0 equiv) is required because methylboronic acid is prone to volatility and protodeboronation under these conditions.

-

Temperature: 110°C is necessary to overcome the steric hindrance at the peri-position (C5) of the quinoline ring.

Alternative Landscape: The Friedländer Approach

While the Suzuki route is superior for purity, the Friedländer synthesis remains theoretically relevant for large-scale manufacturing where palladium costs are prohibitive, provided the aldehyde precursor is accessible.

Mechanism: Reacting 2-amino-6-methylbenzaldehyde with methyl 3-oxopropanoate (or methyl acetoacetate derivatives) under basic conditions (KOH/EtOH) drives a condensation followed by intramolecular dehydration.

Limitation: The starting material, 2-amino-6-methylbenzaldehyde, is unstable and difficult to source commercially. It typically requires in-situ preparation from 2-nitro-6-methylbenzaldehyde, adding steps and reducing overall yield.

References

-

Vertex Pharmaceuticals Inc. (2019). Substituted dihydropyrazolo pyrazine carboxamide derivatives and to processes for their preparation. WO2019219517A1.

- Source for the detailed Suzuki coupling protocol.

-

BLD Pharm. (n.d.).[3][4] Methyl 5-methylquinoline-3-carboxylate Product Page.

- Verification of commercial availability and CAS referencing.

-

Madhav, H., et al. (2023). Identification of new oxospiro chromane quinoline-carboxylate antimalarials. Caltech Authors / Scientific Reports.

- Context on the biological relevance of quinoline-3-carboxyl

- Muscia, G. C., et al. (2011). Ultrasound-assisted multi-component synthesis of 3-quinolinecarboxylic acid derivatives. Ultrasonics Sonochemistry.

Sources

Methodological & Application

Application Note: Precision Friedländer Synthesis of Methyl 5-Methylquinoline-3-carboxylate

This Application Note is designed for researchers requiring high-purity synthesis of Methyl 5-Methylquinoline-3-carboxylate . It addresses the specific regiochemical requirements to establish the 5-methyl substituent and the critical distinction between classical Friedländer partners (acetoacetate vs. ethoxyacrylate) to ensure the correct C2-functionalization.

Abstract & Core Strategy

The synthesis of Methyl 5-Methylquinoline-3-carboxylate requires precise control over regiochemistry to ensure the methyl group is installed at the C5 position and the C2 position remains unsubstituted (C2-H).

Classical Friedländer protocols often utilize

Retrosynthetic Logic

The 5-methyl substituent on the quinoline core originates from the 6-position of the benzene precursor relative to the aldehyde.

Figure 1: Retrosynthetic analysis highlighting the stable nitro-precursor and the specific acrylate required for the C2-H motif.

Critical Precursors & Reagents

| Component | Reagent | Role | Critical Specification |

| Aryl Core | 2-Nitro-6-methylbenzaldehyde | Stable Precursor | Must be 6-methyl isomer. The 3-methyl isomer yields 8-methylquinoline. |

| C3-C4 Synthon | Methyl 3-ethoxyacrylate | Carbonyl Partner | Do NOT use Methyl Acetoacetate. Acetoacetate yields the 2-methyl impurity. |

| Reductant | Iron Powder (325 mesh) | Nitro Reduction | Fine mesh required for kinetics. Activated with trace HCl. |

| Solvent | Glacial Acetic Acid / EtOH | Medium | AcOH acts as both solvent and proton source for reduction. |

Protocol A: Domino Reductive Cyclization (Recommended)

This method avoids the isolation of the unstable 2-amino-6-methylbenzaldehyde, performing reduction and condensation in one pot.

Experimental Setup

-

Scale: 10 mmol basis.

-

Vessel: 100 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, mechanical stirrer (or heavy magnetic bar), and internal thermometer.

-

Atmosphere: Nitrogen or Argon blanket.

Step-by-Step Procedure

-

Reagent Charging:

-

Charge the RBF with 2-Nitro-6-methylbenzaldehyde (1.65 g, 10.0 mmol).

-

Add Methyl 3-ethoxyacrylate (1.43 g, 11.0 mmol, 1.1 equiv). Note: Methyl 3,3-dimethoxypropionate (1.2 equiv) can be used as an alternative.

-

Add Glacial Acetic Acid (15 mL) and Ethanol (15 mL).

-

-

Reductant Addition:

-

Heat the mixture to 60°C to ensure complete dissolution.

-

Add Iron Powder (2.80 g, 50 mmol, 5.0 equiv) portion-wise over 5 minutes. Caution: Exothermic reaction.

-

-

Reaction (Reflux):

-

Increase temperature to Reflux (approx. 90-95°C) .

-

Maintain reflux for 3–4 hours .

-

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The nitro aldehyde (

) should disappear. The fluorescent quinoline product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol and most Acetic Acid.

-

Dilute the residue with Ethyl Acetate (50 mL) and Water (50 mL) .

-

Neutralize the aqueous layer with Sat. NaHCO₃ (slow addition) until pH ~8.

-

-

Extraction & Drying:

Purification[2][3]

-

Recrystallization (High Purity):

-

Dissolve crude in minimal boiling Ethanol .

-

Allow to cool slowly to RT, then 4°C.

-

Collect pale yellow needles.

-

-

Flash Chromatography (Alternative):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient 0%

20% Ethyl Acetate in Hexanes.

-

Mechanistic Pathway

The domino sequence ensures the reactive amino-aldehyde is consumed immediately upon formation, preventing self-polymerization.

Figure 2: Mechanistic flow from nitro reduction to quinoline aromatization.

Quality Control & Validation

| Parameter | Specification | Diagnostic Signal (¹H NMR, CDCl₃) |

| Appearance | Pale yellow crystalline solid | N/A |

| C2-Proton | Present (Singlet) | |

| C4-Proton | Present (Singlet) | |

| Ester Methyl | Singlet | |

| C5-Methyl | Singlet (Aromatic region) |

Common Pitfall: If the ¹H NMR shows a singlet at

References

-

Friedländer Synthesis Overview: Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009, 109(6), 2652–2671. Link

-

Domino Reduction Protocol: McNulty, J., et al. "Scope and Mechanistic Insights into the Iron-Catalyzed Friedländer Quinoline Synthesis." Synthesis, 2012, 44, 757-768. Link

-

Regiochemistry of 3-Ethoxyacrylates: Zhao, Y., et al. "Regioselective Synthesis of Quinoline-3-carboxylates." Journal of Organic Chemistry, 2021, 86, 6461. Link

-

Precursor Synthesis (Nitro-aldehyde): Sainz-Díaz, C. I., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie, 2002, 133, 9–22. Link

Sources

Application Note: Strategic Functionalization of Methyl 5-Methylquinoline-3-carboxylate

Introduction & Strategic Value

The quinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarial agents, kinase inhibitors (e.g., CK2 inhibitors), and NK3 receptor antagonists.

The specific derivative, Methyl 5-methylquinoline-3-carboxylate , presents a unique structural advantage. The 5-methyl group introduces steric bulk that twists the pendant groups out of planarity, potentially improving selectivity against flat, intercalating off-targets while enhancing lipophilicity (logP). However, this methyl group also imposes steric constraints on the C4 position, making the C3-ester the most accessible vector for diversification.

This Application Note provides a validated, modular workflow for transforming the C3-ester into three critical functionalities: Carboxylic Acids (for peptide coupling), Amides (via direct aminolysis), and Alcohols/Aldehydes (via controlled reduction).

Chemical Reaction Topology

The following pathway map illustrates the divergent synthesis options from the parent ester.

Figure 1: Divergent functionalization pathways for Methyl 5-methylquinoline-3-carboxylate.

Protocol 1: Controlled Hydrolysis (The "Gateway" Step)

While ester hydrolysis is standard, quinolines are sensitive to harsh acidic conditions (protonation of the pyridine nitrogen) and harsh basic conditions (potential nucleophilic attack at C2/C4). Lithium Hydroxide (LiOH) offers the mildest profile.

Experimental Logic[1][2][3][4]

-

Reagent: LiOH is preferred over NaOH because it is less hygroscopic and offers better solubility in THF/Water mixtures.

-

Solvent System: A THF:Water (3:1) mixture ensures the lipophilic 5-methylquinoline dissolves while maintaining a distinct aqueous phase for the hydroxide.

Step-by-Step Methodology

-

Dissolution: Dissolve Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in THF (5 mL/mmol).

-

Reagent Addition: Add a solution of LiOH·H₂O (1.5 equiv) in water (1.5 mL/mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a baseline spot (carboxylate salt).

-

-

Workup (Critical):

-

Concentrate THF under reduced pressure.

-

Dilute the aqueous residue with water.

-

Neutralization: Carefully acidify to pH 4–5 using 1M HCl. Note: Do not go below pH 3 to avoid protonating the quinoline nitrogen, which makes the product water-soluble.

-

Precipitation usually occurs. Filter the solid.[1] If no precipitate, extract with 10% MeOH in DCM.

-

Protocol 2: Direct Aminolysis (The "Shortcut")

Directly converting the ester to an amide avoids the two-step sequence (Hydrolysis → Coupling) and is highly efficient for library synthesis. We utilize Trimethylaluminum (AlMe₃) to activate the amine.[2]

Experimental Logic[1][2][3][4]

-

Mechanism: AlMe₃ reacts with the amine to form a dimethylaluminum amide species (

), a potent nucleophile that attacks the ester carbonyl directly. -

Scope: Works exceptionally well for anilines and sterically hindered amines which fail in standard EDC/HATU couplings.

Safety Warning

AlMe₃ is pyrophoric. This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon/Nitrogen).

Step-by-Step Methodology

-

Complex Formation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.

-

Activation: Carefully add AlMe₃ (2.0M in Toluene, 1.2 equiv) dropwise at 0°C. Methane gas evolution will occur (bubbling). Stir at RT for 30 mins to ensure evolution ceases.

-

Addition: Add a solution of Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in Toluene.

-

Heating: Heat the mixture to reflux (or 80°C) for 2–12 hours.

-

Checkpoint: LCMS is preferred here. Look for the [M+H] peak of the amide.

-

-

Quenching (The "Fieser" Method):

-

Cool to 0°C.[3]

-

Slowly add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers.

-

-

Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol 3: Reductive Divergence

Reduction of the ester requires selection of the correct hydride source to prevent over-reduction of the quinoline ring (specifically the C1-C2 bond).

Comparative Reagent Table

| Target Product | Reagent of Choice | Conditions | Why? |

| Aldehyde | DIBAL-H (1.1 equiv) | Toluene, -78°C | Forms a stable tetrahedral aluminate intermediate at low temp, preventing over-reduction. |

| Alcohol | NaBH₄ + CaCl₂ | EtOH/THF, 0°C | Mild. CaCl₂ activates the ester, allowing NaBH₄ to reduce it without touching the quinoline ring. |

| Alcohol | DIBAL-H (2.5 equiv) | Toluene, 0°C to RT | Faster than NaBH₄, but requires strict temp control to avoid ring reduction. |

| Avoid | LiAlH₄ (LAH) | Reflux | High risk of reducing the heterocyclic ring (1,2-dihydroquinoline formation). |

Methodology: Ester to Alcohol (NaBH₄/CaCl₂ Variant)

This method is recommended for its operational simplicity and high chemoselectivity.

-

Preparation: Dissolve Methyl 5-methylquinoline-3-carboxylate (1.0 equiv) in absolute EtOH (10 mL/mmol).

-

Activation: Add anhydrous CaCl₂ (2.0 equiv) and stir for 15 mins.

-

Reduction: Add NaBH₄ (3.0 equiv) portion-wise at 0°C.

-

Reaction: Stir at RT for 12 hours.

-

Checkpoint: NMR of an aliquot should show the disappearance of the ester methyl singlet (~3.9 ppm) and appearance of a methylene doublet (~4.8 ppm).

-

-

Workup: Quench with 1M HCl (carefully) to dissolve calcium salts, neutralize with NaHCO₃, and extract with EtOAc.

References

-

Direct Amidation via AlMe3: Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[4][5] Synlett, 2011, 2072-2074.[4][5] Link

-

Quinoline Med Chem Context: Li, Y., & Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013, 19(6).[6] Link

-

DIBAL-H Selectivity: Miller, A. E. G., et al. "Reductions with Dialkylaluminum Hydrides."[7] J. Org. Chem. 1959, 24(5), 627–630.[7] Link

-

General Ester Hydrolysis: "Ester to Acid - Common Conditions." Common Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Mechanistic Insights and Optimization Protocols for the Synthesis and Cyclization of 5-Methylquinoline Scaffolds

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual challenges of constructing the 5-methylquinoline core (regioselectivity control) and utilizing it as a scaffold for further intramolecular cyclization (synthesis of fused tricyclic alkaloids).

Introduction & Scope

5-Methylquinoline is a privileged pharmacophore in drug discovery, serving as a critical precursor for DNA-intercalating agents, antimalarials, and kinase inhibitors. Its unique geometry—specifically the steric proximity of the C5-methyl group to the C4-peri position—offers distinct opportunities for intramolecular cyclization , allowing the rapid construction of fused tricyclic systems (e.g., pyrrolo[3,2,1-ij]quinolines).

This guide provides two validated workflows:

-

Core Construction: A modified Skraup synthesis optimized to handle the regioselectivity challenge of 3-methylaniline.

-

Scaffold Cyclization: A radical-mediated functionalization protocol to convert the 5-methyl group into a fused ring system.

Core Synthesis: The Modified Skraup Reaction

The primary route to 5-methylquinoline is the Skraup reaction of 3-methylaniline (m-toluidine). However, this reaction is governed by competing ortho-cyclization pathways, leading to a mixture of 5-methylquinoline (minor, kinetically disfavored) and 7-methylquinoline (major, sterically favored).

Reaction Mechanism & Regioselectivity

The reaction proceeds via the in situ formation of acrolein from glycerol, followed by a Michael addition of the aniline. The critical step is the electrophilic closure of the ring.

-

Path A (Sterically Hindered): Cyclization at C2 of the aniline ring (between the amine and methyl) yields 5-methylquinoline .

-

Path B (Sterically Open): Cyclization at C6 of the aniline ring (para to the methyl) yields 7-methylquinoline .

Expert Insight: Standard protocols yield a ~70:30 ratio favoring the 7-isomer. To enrich the 5-isomer, we utilize a modified acid concentration and iodine catalysis , which modulates the transition state energy, slightly favoring the kinetic product (5-isomer) or improving total yield to make separation viable.

Mechanistic Pathway (DOT Visualization)

Figure 1: Bifurcated pathway in the Skraup synthesis of 3-methylaniline, showing the origin of regioisomers.

Protocol 1: Synthesis and Isolation of 5-Methylquinoline

Safety Warning: Acrolein is highly toxic. This reaction can be violent (exothermic). Use a blast shield.

Reagents:

-

3-Methylaniline (m-Toluidine): 50 mmol

-

Glycerol: 150 mmol

-

Sulfuric Acid (conc.): 30 mL

-

Iodine (Catalyst): 1.0 mmol

-

Nitrobenzene (Oxidant/Solvent): 25 mL

Step-by-Step Methodology:

-

Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 3-methylaniline, iodine, and nitrobenzene.

-

Acid Addition: Add sulfuric acid dropwise. Crucial: Add glycerol last and very slowly to control the exotherm.

-

Reflux: Heat the mixture to 140°C. Once the exotherm subsides, reflux at 150°C for 4 hours.

-

Workup:

-

Isolation (The Critical Step):

-

Extract the aqueous residue with CH2Cl2 (3 x 50 mL).

-

Dry over MgSO4 and concentrate.

-

Purification: The crude oil contains both isomers.

-

Method A (Chromatography): Silica gel, Gradient 0-10% EtOAc in Hexanes. 7-methylquinoline elutes first; 5-methylquinoline elutes second (due to steric shielding of the N-lone pair).

-

Method B (Crystallization): Convert to the Zinc Chloride double salt . The 5-methylquinoline-ZnCl2 complex is often less soluble and can be crystallized from ethanol/HCl.

-

Data Summary: Isomer Properties

| Property | 5-Methylquinoline | 7-Methylquinoline |

| Boiling Point | 265°C | 258°C |

| Rf (20% EtOAc/Hex) | 0.35 (slower) | 0.42 (faster) |

| H-NMR (C4-H) | δ 8.05 (d) - Shielded by C5-Me | δ 7.95 (d) |

| Yield (Typical) | 20-25% | 55-60% |

Advanced Cyclization: From Scaffold to Tricyclic Systems

Once the 5-methylquinoline core is secured, the methyl group serves as a "benzylic" handle for further cyclization. The most robust method for this is Wohl-Ziegler Bromination followed by intramolecular alkylation.

Mechanism: Radical-Mediated Ring Fusion

Direct lithiation of the 5-methyl group is difficult due to the lack of resonance stabilization from the nitrogen (unlike 2- or 4-methylquinoline). Therefore, we employ a radical pathway:

-

Activation: NBS bromination creates 5-(bromomethyl)quinoline.

-

Substitution: Reaction with a malonate nucleophile.

-

Cyclization: Intramolecular Heck reaction or Friedel-Crafts alkylation closes the ring onto C4 or C6.

Cyclization Pathway (DOT Visualization)

Figure 2: Conversion of 5-methylquinoline to a tricyclic scaffold via radical bromination and Pd-catalyzed cyclization.

Protocol 2: Functionalization and Cyclization

Stage A: Radical Bromination (Wohl-Ziegler)

-

Reagents: 5-Methylquinoline (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), AIBN (0.5 mmol), CCl4 or Benzotrifluoride (anhydrous, 50 mL).

-

Procedure:

-

Dissolve substrate in solvent under Argon.

-

Add NBS and AIBN.[3]

-

Reflux (80°C) while irradiating with a visible light lamp (300W) to initiate radicals.

-

Monitor by TLC until starting material is consumed (~2-4 hours).

-

Note: 5-methylquinoline is prone to over-bromination. Stop strictly at >90% conversion.

-

-

Workup: Filter off succinimide. Evaporate solvent. Recrystallize from Hexane/CH2Cl2.

Stage B: Ring Closure (Example: Pyrrolo-fusion)

-

Alkylation: React 5-(bromomethyl)quinoline with diethyl malonate (NaH base, THF) to attach the carbon chain.

-

Cyclization:

-

Dissolve the alkylated product in DMF.

-

Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3.

-

Heat to 100°C for 12 hours.

-

The Pd catalyst inserts into the Ar-H bond at C4 (peri-position) or C6, facilitating ring closure.

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Yield of 5-MeQ | Dominance of 7-isomer (Thermodynamic control). | Use ZnCl2 in the Skraup reaction to chelate the intermediate, potentially altering the steric environment. |

| Violent Skraup Reaction | Rapid addition of glycerol. | Pre-mix glycerol with a portion of the acid or use Nitrobenzene as a moderator/solvent. |

| Over-bromination (Dibromide) | Excess NBS or long reaction time. | Use 0.95 eq of NBS. Stop reaction at 90% conversion. Isolate mono-bromide immediately. |

| No Cyclization (Stage B) | Catalyst poisoning or steric strain. | Switch from Pd(OAc)2 to Pd2(dba)3 with a bidentate ligand (e.g., dppe) to force the reductive elimination step. |

References

-

Skraup Synthesis & Regioselectivity

- Palmer, M. H. "The Skraup Reaction: Heterocyclic Compounds." Journal of the Chemical Society, 1962.

-

Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 20, p. 86 (1940).

-

Radical Bromination of Quinolines

- Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Journal of Organic Chemistry, "Benzylic Bromination with NBS: Mechanism and Selectivity," 1963.

-

Lateral Lithiation & Functionalization

- Kouznetsov, V. V. "Recent synthetic applications of the Skraup and Doebner-Miller quinoline synthesis." Current Organic Chemistry, 2019.

-

Tetrahedron Letters, "Synthesis of Tricyclic Quinolines via Intramolecular Cyclization," 2005.

Sources

Hydrolysis of Methyl 5-Methylquinoline-3-carboxylate to carboxylic acid

Application Note: Precision Hydrolysis of Methyl 5-Methylquinoline-3-carboxylate

Core Directive & Executive Summary

This guide details the optimized protocol for the saponification of Methyl 5-Methylquinoline-3-carboxylate (CAS: N/A for ester; Acid CAS: 2386818-11-5) to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, the quinoline scaffold introduces specific solubility and zwitterionic challenges that often lead to low yields or difficult isolations if not managed correctly.

Key Technical Insight: The presence of the basic quinoline nitrogen (pKa ~4.9) creates a zwitterionic equilibrium with the carboxylic acid (pKa ~3.8-4.0). Standard acidic workups often trap the product as a water-soluble hydrochloride salt, leading to significant loss during aqueous extraction. This protocol provides two distinct isolation pathways: Method A for the isolation of the Free Acid (Zwitterion) and Method B for the Hydrochloride Salt .

Scientific Integrity & Mechanistic Grounding

Mechanistic Analysis (B_AC2 Pathway)

The reaction proceeds via a standard base-catalyzed B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to eliminate the methoxide leaving group.

Critical Control Point: The reaction is irreversible because the formed carboxylic acid is immediately deprotonated by the base to form the carboxylate salt. This drives the equilibrium forward. However, the 5-methyl substituent provides slight steric shielding and electron-donating character, potentially slowing the initial nucleophilic attack compared to unsubstituted quinolines.

Figure 1: Mechanistic pathway for the base-catalyzed hydrolysis of quinoline esters.

The Zwitterion Challenge

Unlike simple aromatic esters, the product contains both a basic center (quinoline N) and an acidic center (COOH).

-

pH < 2: Species exists as the Cation (COOH / NH+). Soluble in water.

-

pH ~ 4-5 (Isoelectric Point): Species exists as the Zwitterion (COO- / NH+) or neutral form. Lowest solubility - precipitates.

-

pH > 8: Species exists as the Anion (COO- / N). Soluble in water.

Failure Mode: Acidifying directly to pH 1 and attempting to extract with ethyl acetate often fails because the protonated quinolinium species remains in the aqueous phase.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]

| Reagent | Role | Equiv. | Notes |

| Methyl 5-methylquinoline-3-carboxylate | Substrate | 1.0 | Limiting reagent. |

| Lithium Hydroxide (LiOH[1]·H2O) | Base | 2.0 - 3.0 | Preferred over NaOH for better solubility in THF. |

| THF / Water (3:1) | Solvent | 10 vol | Homogeneous system essential for kinetics. |

| 1M HCl | Acid | As req.[2][3] | For careful pH adjustment. |

| Methanol | Wash | - | For purification.[4][5] |

Optimized Procedure (Method A: Isolation of Free Acid)

Step 1: Reaction Setup

-

Charge a round-bottom flask with Methyl 5-methylquinoline-3-carboxylate (1.0 equiv).

-

Add THF (7.5 volumes) and stir to dissolve.

-

Dissolve LiOH·H2O (2.5 equiv) in Water (2.5 volumes).

-

Add the aqueous base solution to the THF solution dropwise.

-

Note: The solution may turn slightly yellow/orange.

-

-

Stir vigorously at Room Temperature (20-25 °C) .

-

Optimization: If starting material remains after 4 hours, heat to 50 °C. The 5-methyl group may sterically hinder the ester slightly, requiring thermal activation.

-

Step 2: Monitoring

-

Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the ester peak (non-polar) and appearance of the baseline acid spot.

Step 3: Workup & Isolation (The Critical "pH Switch")

-

Concentrate the reaction mixture under reduced pressure to remove the majority of THF. Do not distill to dryness; leave an aqueous slurry.

-

Dilute the residue with Water (5 volumes). The solution should be homogeneous (pH > 10).

-

Filtration (Optional): If there is any unreacted insoluble starting material, filter it off now.

-

Acidification:

-

Place the flask in an ice bath (0-5 °C).

-

Slowly add 1M HCl dropwise with stirring.

-

Target pH: Adjust pH to 4.5 - 5.0 .

-

Observation: A thick white to off-white precipitate should form.

-

Caution: Do not overshoot to pH 1 unless you want the HCl salt (see Method B).

-

-

Stir the slurry at 0 °C for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash: Wash the cake with cold Water (2 x 2 vol) followed by cold Acetone (1 x 1 vol) to remove organic impurities.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Method B: Isolation of Hydrochloride Salt

Use this method if the free acid does not precipitate well or if a water-soluble salt is desired for downstream coupling.

-

Follow Step 1 and 2 as above.

-

Evaporate THF.

-

Acidify with 6M HCl until pH 1 . The solid may dissolve or change form.

-

Concentrate the aqueous solution to dryness (or near dryness).

-

Triturate the residue with Ethanol or Isopropanol . The inorganic salts (LiCl) will remain somewhat soluble or can be removed by hot filtration, while the Quinoline-COOH·HCl salt crystallizes upon cooling.

-

Reference: This aligns with patent procedures (e.g., WO2019219517) which often isolate the HCl salt.

Visualization: Workup Decision Tree

Figure 2: Decision tree for isolating the Free Acid vs. the Hydrochloride Salt.

Quality Control & Validation

Expected Analytical Data:

-

Appearance: White to pale yellow powder.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ ~13.5 ppm: Broad singlet (COOH).

-

δ ~9.2 ppm: Singlet (H-2, deshielded by N and COOH).

-

δ ~8.8 ppm: Singlet (H-4).

-

δ ~7.6 - 8.0 ppm: Multiplets (Aromatic protons H-6, H-7, H-8).

-

δ ~2.65 ppm: Singlet (5-CH3). Note: The 5-methyl group is distinct and integrates to 3H.

-

-

MS (ESI): Calculated for C11H9NO2 [M+H]+: 188.07. Found: 188.1.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Precipitation) | pH incorrect (too low or too high). | Check pH carefully. If < 3, add base to reach pH 4.5. If > 6, add acid.[6] |

| Low Yield (Reaction) | Steric hindrance of 5-Me group. | Increase temperature to 50-60 °C or switch solvent to MeOH/Water (reflux). |

| Impurity: Ester remains | Incomplete saponification. | Extend reaction time; ensure high stirring rate (biphasic mixing). |

| Product is hygroscopic | Isolated as HCl salt. | Use Method A (pH 5) to isolate the non-hygroscopic free acid. |

References

- Patent Protocol (HCl Salt Isolation)

-

General Quinoline Hydrolysis (Green Chemistry)

-

Compound Data (5-Methylquinoline-3-carboxylic acid)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-Methylquinoline-3-carboxylate

Welcome to the technical support guide for the purification of Methyl 5-Methylquinoline-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioisomeric impurities during the synthesis and purification of this compound. We will explore the root cause of impurity formation and provide detailed, field-proven troubleshooting guides and protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioisomeric impurities found with Methyl 5-Methylquinoline-3-carboxylate?

The most common regioisomeric impurity is Methyl 7-Methylquinoline-3-carboxylate. Both the 5-methyl and 7-methyl isomers typically arise from the Gould-Jacobs reaction when using 3-methylaniline (m-toluidine) as a starting material.[1][2] The cyclization step can occur at either of the two ortho positions relative to the amine on the aniline ring, leading to a mixture of products.[1][3]

Q2: Why is the separation of these 5-methyl and 7-methyl regioisomers so challenging?

Separating these isomers is difficult due to their very similar physicochemical properties.[4] They have the same molecular weight and elemental composition. The only difference is the position of the methyl group on the quinoline core, which results in only subtle variations in polarity, solubility, and boiling point, making conventional purification techniques like simple distillation or crystallization less effective without careful optimization.[4][5]

Q3: How can I quickly assess the purity and determine the ratio of my product to its regioisomer?

The most effective methods for initial purity assessment are:

-

¹H NMR Spectroscopy: The aromatic protons on the quinoline core will have distinct chemical shifts and coupling patterns for each isomer. Comparing the integration of unique, well-resolved peaks for the 5-methyl and 7-methyl isomers allows for a quantitative assessment of the isomeric ratio.[6][7]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A well-developed HPLC method can resolve the two isomers, providing accurate quantification based on peak area. This is the preferred method for monitoring purification progress.[8][9]

-

Thin-Layer Chromatography (TLC): While challenging, a carefully selected solvent system may show slight differences in the Retention factor (Rf) between the isomers, offering a rapid, qualitative check.

Q4: What are the primary strategies for removing the unwanted 7-methyl regioisomer?

The three primary strategies, which we will detail in this guide, are:

-

Fractional Crystallization: Exploits subtle differences in the solubility and crystal lattice packing energy between the two isomers. It is often effective for removing a minor isomer or for large-scale purification.[10][11]

-

Silica Gel Column Chromatography: Separates compounds based on differences in polarity. This is a highly versatile and common laboratory technique for achieving high purity on a small to moderate scale.[5][12]

-

Preparative HPLC: Offers the highest resolution for separating very similar compounds and is ideal when extremely high purity is required, though it is often more expensive and less scalable.[5][8]

The Synthetic Origin of Regioisomeric Impurities

The Gould-Jacobs reaction is a cornerstone for synthesizing the quinoline core.[2][13] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. When an asymmetrically substituted aniline like 3-methylaniline is used, the cyclization can proceed via two pathways, leading to a mixture of the 5-methyl and 7-methyl quinoline products.

Caption: Gould-Jacobs reaction with 3-methylaniline leading to regioisomers.

Troubleshooting & Purification Guides

This section provides detailed solutions for common purification challenges.

Issue 1: My crude product contains 10-30% of the unwanted 7-methyl regioisomer. How can I purify it on a multi-gram scale?

For this level of impurity on a larger scale, fractional crystallization is often the most practical first step. The goal is to find a solvent system where the desired 5-methyl isomer has lower solubility than the 7-methyl isomer at a given temperature, allowing it to crystallize out selectively.

Troubleshooting Workflow: Fractional Crystallization

-

Solvent Screening (Critical Step):

-

Rationale: The success of crystallization depends entirely on the solvent. You need a solvent or solvent mixture where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.[11]

-

Protocol: Test solubility in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). In small vials, dissolve ~50 mg of the crude mixture in a minimal amount of hot solvent. Allow it to cool slowly.

-

Expert Insight: Look for a solvent that yields a crystalline solid rather than an oil or amorphous precipitate. Analyze the first crop of crystals and the remaining mother liquor by HPLC or ¹H NMR to see if enrichment of one isomer has occurred.

-

-

Execution of Fractional Crystallization:

-

Protocol: Dissolve the crude material in the minimum amount of the chosen hot solvent. Allow the solution to cool very slowly and undisturbed to promote the formation of well-ordered, pure crystals.[11] Insulating the flask can help. Once at room temperature, cool further in an ice bath to maximize yield. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Validation: Analyze the dried crystals and the mother liquor. You should see a significant enrichment of the 5-methyl isomer in the solid crystals. It may take 2-3 recrystallization cycles to achieve >98% purity.

-

Issue 2: Crystallization is not effective, or I need very high purity (>99%) on a smaller scale (50 mg - 2 g).

When crystallization fails or higher purity is demanded, silica gel column chromatography is the method of choice. The subtle difference in polarity between the isomers can be exploited for separation.[12]

Troubleshooting Workflow: Column Chromatography

-

TLC Method Development:

-

Rationale: Before running a column, optimize the separation on a TLC plate. The ideal mobile phase should give a good separation between the two spots and an Rf value for the desired product of ~0.2-0.3.

-

Protocol: Spot the crude mixture on a silica TLC plate. Develop the plate in various solvent systems. Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. Gradually increase the polarity (e.g., from 10% to 30% Ethyl Acetate).

-

Expert Insight: The 5-methyl isomer is often slightly more polar than the 7-methyl isomer due to subtle electronic effects, meaning it will have a slightly lower Rf. However, this must be confirmed experimentally.

-

-

Column Packing and Elution:

-

Rationale: A properly packed column with the correct dimensions is crucial for good resolution. A long, thin column is better for separating closely eluting compounds than a short, wide one.

-

Protocol: Use a silica gel slurry to pack the column. Load the sample (pre-adsorbed onto a small amount of silica for best results). Start eluting with a mobile phase slightly less polar than the one that gave the best TLC separation. Gradually increase the polarity (gradient elution) to move the compounds down the column.

-

Validation: Collect small fractions and analyze them by TLC. Combine the fractions that contain the pure 5-methyl isomer.

-

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method for Isomer Ratio Determination

This protocol is for assessing the purity of crude material and purified fractions.

-

Instrumentation: HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Prepare a ~1 mg/mL solution of your sample in acetonitrile. Inject 10 µL. The two isomers should elute as closely spaced but resolved peaks.[8]

Protocol 2: Preparative Column Chromatography

This protocol is for purifying up to 1 g of crude material.

-

Column Selection: Choose a glass column with a diameter of ~2-3 cm.

-

Stationary Phase: Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial mobile phase. A typical ratio is ~50-100 g of silica per 1 g of crude product.

-

Mobile Phase: Based on TLC development, use a Hexane/Ethyl Acetate system. For example, start with 90:10 Hexane:EtOAc.

-

Sample Loading: Dissolve 1 g of crude product in a minimal amount of dichloromethane (~5 mL). Add ~2 g of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of the packed column.

-

Elution: Begin elution with the starting mobile phase (90:10 Hexane:EtOAc). Collect fractions (e.g., 10-15 mL each).

-

Monitoring: Spot every few fractions on a TLC plate and visualize under UV light.

-

Gradient (if needed): If the compounds are not eluting, gradually increase the polarity to 85:15 or 80:20 Hexane:EtOAc.

-

Isolation: Once TLC analysis confirms which fractions contain the pure desired product, combine them and remove the solvent under reduced pressure.

Data Summary: Purification Method Comparison

| Method | Scale | Purity Achievable | Pros | Cons |

| Fractional Crystallization | > 1 g | 95-99% | Economical, scalable, simple equipment.[10] | Highly dependent on finding the right solvent; can be time-consuming.[11] |

| Column Chromatography | 10 mg - 10 g | 98->99.5% | High resolution, widely applicable, reliable.[12] | Labor-intensive, requires significant solvent volumes, can be difficult to scale. |

| Preparative HPLC | < 1 g | >99.8% | Highest resolution for difficult separations.[5][8] | Expensive, limited scalability, requires specialized equipment. |

References

-

Lee, Y. W., & Lin, C. H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society, 25(8), 4251-4256. Available at: [Link]

-

ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

-

RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved from [Link]

-

Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

-

ResearchGate. (2017, March 7). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, August 12). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Retrieved from [Link]

-

MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

-

Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

-

Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. Retrieved from [Link]

-

Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-